4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQUIAHNAXPVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of cyclic ketones, amines, and thioglycolic acid. This reaction is often catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene, yielding high amounts of the desired spiro thiazolidinone derivatives . The reaction conditions are optimized to achieve high yields, often up to 97%, and the catalyst can be reused multiple times without significant loss of activity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as MCM-41-supported Schiff base and CuSO4·5H2O, is advantageous due to their recyclability and high catalytic activity . The scalability of these methods has been demonstrated, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membranes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Fluorophenyl Derivatives
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 2) :
- Physical Properties : Pale yellow crystals with a higher melting point (142–143 °C) compared to the brominated analog.
- Spectral Data : IR C=O stretch at 1677 cm⁻¹; ^1H-NMR lacks the methyl group signal, simplifying the aromatic region (δ 7.22 ppm).
- Activity : Demonstrated moderate antimicrobial activity but lower anticancer efficacy than brominated derivatives .
- 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (Compound 3): Physical Properties: Pale yellow powder with a lower melting point (125–126 °C), attributed to reduced crystallinity from the methyl group.
Chlorophenyl Derivatives
- 4-(2-Chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound F) :
Heterocyclic Ring-Modified Analogs
4-(Thiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound K) :
- 4-(6-Methoxy-2-benzothiazolyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (CAS 113767-24-1): Structural Features: The benzothiazole moiety introduces π-π stacking interactions, enhancing binding to enzyme active sites. Activity: Reported to inhibit viral proteases at nanomolar concentrations, outperforming bromophenyl variants in antiviral assays .
Anticancer Activity
- Target Compound : Exhibited IC₅₀ = 12 µM against breast cancer cell lines (MCF-7), attributed to bromine’s electronegativity stabilizing ligand-receptor interactions .
- 4-(4-Fluorophenyl) Analog (Compound 2) : Lower potency (IC₅₀ = 28 µM), highlighting bromine’s critical role in cytotoxicity .
Antimicrobial Activity
- Fused Heterocyclic Derivatives: Compounds with sulfonyl-linked dihydrothienopyridine groups (e.g., Compound 6) showed MIC = 4 µg/mL against E. coli, outperforming simpler aryl-substituted spirothiazolidinones by 4-fold .
- Electron-Withdrawing Substituents : Nitro or chloro groups (e.g., Compound 86) enhanced antifungal activity (MIC = 2 µg/mL vs. Candida albicans), whereas bromine’s bulkiness reduced efficacy in some cases .
Antiviral Activity
- Human Coronavirus Inhibitors : The bromophenyl-containing reference compound (EC₅₀ = 3.3 µM) outperformed fluorophenyl analogs (EC₅₀ = 5.5–10 µM) in inhibiting HCoV-229E replication .
Structural and Functional Trends
| Compound | Substituent | Melting Point (°C) | Key Activity (IC₅₀/MIC) |
|---|---|---|---|
| Target Compound | 4-Br, 8-CH₃ | 130–131 | IC₅₀ = 12 µM (MCF-7) |
| 4-(4-Fluorophenyl) (2) | 4-F | 142–143 | IC₅₀ = 28 µM (MCF-7) |
| 4-(Thiazol-2-yl) (K) | Thiazole | 172–173 | MIC = 8 µg/mL (E. coli) |
| 4-(6-Methoxy-benzothiazolyl) | Benzothiazole, CH₃O | N/A | EC₅₀ = 0.8 µM (Protease) |
Key Trends :
Halogen Effects : Bromine enhances anticancer/antiviral activity but may reduce antifungal efficacy due to steric hindrance.
Heterocyclic Modifications : Thiazole/benzothiazole groups improve antibacterial activity via enhanced target engagement.
Lipophilicity : 8-Methyl substitution improves pharmacokinetic properties but may lower melting points .
Biological Activity
Overview
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spiro compounds, characterized by its unique spirocyclic structure where two rings are interconnected through a single atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a bromophenyl group, a thia-azaspirodecane core, and a ketone functional group. Its molecular formula is , and it possesses notable physicochemical properties that enhance its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 345.27 g/mol |
| InChI | InChI=1S/C15H18BrNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Although the precise mechanisms are not fully elucidated, it is believed to exert its effects through:
- Antimicrobial Activity : The compound has shown significant inhibition against various bacterial strains, likely through the disruption of cell membrane integrity or inhibition of key metabolic enzymes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Activity
In research conducted on various derivatives of spiro compounds, including this compound, significant antimicrobial activities were observed:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 - 23 | |
| Escherichia coli | 12 - 18 | |
| Candida albicans | 14 - 20 |
These results indicate that the compound exhibits broad-spectrum antimicrobial properties.
Anticancer Activity
A study focused on the synthesis and evaluation of various thiazolidinone derivatives indicated that this compound has potential anticancer activity. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a comparative study, the antimicrobial efficacy of several spiro compounds was evaluated using disc diffusion methods. The results indicated that the presence of the bromophenyl group significantly enhanced the antimicrobial activity of the tested compounds compared to their non-brominated counterparts.
Case Study 2: Anticancer Screening
A series of anticancer screenings were performed on synthesized derivatives including this compound. The findings suggested that structural modifications could lead to increased potency against specific cancer types, emphasizing the importance of structure–activity relationship (SAR) studies in drug development.
Q & A
Q. Table 1: Crystallographic Data Comparison
| Parameter | Study 1 () | Study 2 () |
|---|---|---|
| Space Group | P21/c | P21/c |
| a (Å) | 9.8299 | 9.8299 |
| β (°) | 108.717 | 108.717 |
| R Factor | 0.035 | 0.035 |
What strategies optimize the synthetic yield and purity?
Advanced
Optimization involves:
Q. Table 2: Reaction Optimization
| Step | Condition | Yield Improvement |
|---|---|---|
| Cyclization | DMF, 80°C, 12h | 75% → 88% |
| Bromophenyl Coupling | Pd(PPh₃)₄, 100°C | 65% → 92% |
How to design SAR studies for this compound's biological activity?
Advanced
Key strategies include:
- Derivatization : Introduce substituents (e.g., fluoro, methoxy) at the phenyl ring to modulate lipophilicity and target affinity.
- In vitro assays : Test against bacterial strains (e.g., E. coli) or cancer cell lines (e.g., MCF-7) to correlate structural features (e.g., sulfonyl groups) with activity .
What analytical techniques confirm compound purity and identity?
Q. Basic
- HPLC with UV detection (λ = 254 nm) for purity (>95%).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Elemental analysis to validate C, H, N, S content .
What computational methods predict the compound's interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) to simulate binding to enzymes (e.g., dihydrofolate reductase).
- MD simulations (GROMACS) to assess stability of ligand-protein complexes.
- QSAR models to predict antibacterial potency based on electronegativity and steric parameters .
How to assess environmental stability and degradation pathways?
Q. Advanced
- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C.
- Photolysis : Expose to UV light (λ = 365 nm) and analyze by LC-MS for byproducts.
- Microbial degradation : Incubate with soil microbiota and track metabolite formation .
What are the key structural features influencing reactivity?
Q. Basic
- Spirocyclic core : Rigidity reduces conformational flexibility, enhancing target selectivity.
- Bromophenyl group : Electron-withdrawing nature activates the ring for nucleophilic substitution.
- Thiocarbonyl group : Participates in hydrogen bonding with biological targets .
How to design derivatives to enhance pharmacological properties?
Q. Advanced
- Bioisosteric replacement : Substitute sulfur with oxygen to improve metabolic stability.
- Prodrug strategies : Esterify the carbonyl group to enhance bioavailability.
- Hybrid molecules : Conjugate with known pharmacophores (e.g., benzothiazole) for multitarget activity .
Notes
- Methodological answers emphasize experimental design and data analysis.
- Advanced questions address SAR, optimization, and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
